molecular formula C6H4ClFS B061819 2-Chloro-4-fluorothiophenol CAS No. 175277-99-3

2-Chloro-4-fluorothiophenol

Cat. No. B061819
CAS RN: 175277-99-3
M. Wt: 162.61 g/mol
InChI Key: KUAPPJSILOMQPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-fluorothiophenol, involving chloro and fluoro substituents on a thiophene ring, often employs multi-step synthetic routes starting from commercially available precursors. For instance, a related synthesis approach involves the nucleophilic aromatic substitution of 2-bromo-3-chlorothiophene with cyanocupper to yield a cyano-chlorothiophene intermediate. This intermediate is then subjected to fluorination, hydrolysis, and decarboxylation to yield the fluorothiophene product (A. E. Kassmi, F. Fache, M. Lemaire, 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-4-fluorothiophenol has been studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational wavenumbers, and electronic properties of a related chloro-fluorophenyl compound were thoroughly analyzed using HF and DFT methods. The studies revealed insights into the compound's stability, hyper-conjugative interactions, and charge delocalization, highlighting the influence of chloro and fluoro substituents on the molecular geometry and electronic distribution (A. Najiya et al., 2014).

Scientific Research Applications

Modification of Poly(vinyl chloride) for Gas Separation

Research indicates that modifying poly(vinyl chloride) (PVC) with fluorinated nucleophilic compounds, including 4-fluorothiophenol, enhances its gas permeability and selectivity, making these materials promising for gas separation applications (Bierbrauer, López-González, Riande, & Mijangos, 2010).

Catalytic Degradation of Chlorophenols

Studies have explored the use of copper-doped titanium dioxide, highlighting the potential for similar compounds to catalyze the degradation of chlorophenols under visible light, suggesting an environmental application in pollutant breakdown (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Photocatalytic Reductive Dechlorination

Anatase TiO2 nanocrystals have been used for the efficient photoreductive dechlorination of 4-chlorophenol to phenol, indicating a potential pathway for environmental remediation involving fluorinated compounds (Jiang, Wei, Yuan, & Chang, 2016).

Enhancement of Polymer Light-Emitting Diodes

The application of 4-fluorothiophenol as a self-assembled monolayer on Ag anodes in top-emitting polymer light-emitting diodes (T-PLEDs) has been shown to improve device performance, suggesting potential electronics applications (Chong, Lee, Wen, & Guo, 2006).

Molecular Geometry and Structural Probes

Research utilizing Fourier transform microwave spectroscopy on compounds structurally similar to 2-Chloro-4-fluorothiophenol has advanced our understanding of molecular geometries and chemical reactivity, providing a foundation for further exploration in chemical and materials science (Sun & Wijngaarden, 2017).

Safety and Hazards

2-Chloro-4-fluorothiophenol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAPPJSILOMQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334027
Record name 2-Chloro-4-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175277-99-3
Record name 2-Chloro-4-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-99-3
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